

# Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate

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## Compound of Interest

Compound Name: *tert-Butyl 2-((5-bromopentyl)oxy)acetate*

Cat. No.: B14766449

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## Introduction

**tert-Butyl 2-((5-bromopentyl)oxy)acetate** is a bifunctional research chemical featuring a terminal bromide and a tert-butyl protected carboxylic acid connected by a flexible pentyl ether linker. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where the two functional groups can be orthogonally derivatized. Its primary application lies in the field of targeted protein degradation as a linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pentyl ether chain provides the necessary spacing and flexibility for the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.<sup>[1][2][3][4]</sup> The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a handle for further conjugation.

## Physicochemical Properties

While specific experimental data for this exact molecule is not readily available in the public domain, the expected properties can be inferred from its structure.

Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>21</sub> BrO <sub>3</sub>
Molecular Weight	281.19 g/mol
Appearance	Colorless to pale yellow oil
Solubility	Soluble in common organic solvents (e.g., DCM, THF, EtOAc)
Boiling Point	Not determined
Density	Not determined

## Applications

The primary application of **tert-butyl 2-((5-bromopentyl)oxy)acetate** is as a heterobifunctional linker in the synthesis of PROTACs.<sup>[5]</sup> PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.<sup>[1][2][3]</sup>

The key features of this linker are:

- **Bromoalkyl Terminus:** The primary bromide serves as an electrophile for nucleophilic substitution reactions, allowing for covalent attachment to a ligand for a target protein or an E3 ligase.
- **Protected Carboxylic Acid:** The tert-butyl ester provides a stable protecting group that can be selectively removed to allow for amide bond formation or other conjugations.
- **Flexible Linker Chain:** The 5-carbon chain with an ether linkage offers conformational flexibility, which is often crucial for the successful formation of the ternary PROTAC-target-E3 ligase complex.<sup>[1][2][3]</sup>

## Experimental Protocols

### Protocol 1: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of the title compound based on the well-established Williamson ether synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Scheme:

Materials:

- 5-Bromo-1-pentanol
- tert-Butyl bromoacetate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1-pentanol (1.0 eq).
- Dissolve the alcohol in anhydrous THF (approximately 0.5 M).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

- Cool the reaction mixture back to 0 °C.
- Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

## Expected Data:

Parameter	Expected Value/Observation
Yield	60-80%
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 3.55 (t, 2H), 3.45 (t, 2H), 3.40 (t, 2H), 1.90 (p, 2H), 1.65 (p, 2H), 1.50 (s, 9H), 1.45 (p, 2H). Note: These are predicted chemical shifts and may vary. <a href="#">[11]</a> <a href="#">[12]</a>
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 169.5, 81.5, 70.0, 68.0, 33.5, 32.0, 28.0, 25.0, 24.5. Note: These are predicted chemical shifts and may vary.
Mass Spectrometry	[M+Na] <sup>+</sup> expected.

## Protocol 2: Application in PROTAC Synthesis - Linker Conjugation

This protocol outlines a general procedure for conjugating the bromoalkyl terminus of the linker to a nucleophilic handle on a protein-targeting ligand (Ligand-Nu:).

Reaction Scheme:

Materials:

- **tert-Butyl 2-((5-bromopentyl)oxy)acetate**
- Protein-targeting ligand with a nucleophilic group (e.g., phenol, amine, thiol)
- A suitable base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ , or DIPEA)
- Anhydrous solvent (e.g., DMF or acetonitrile)

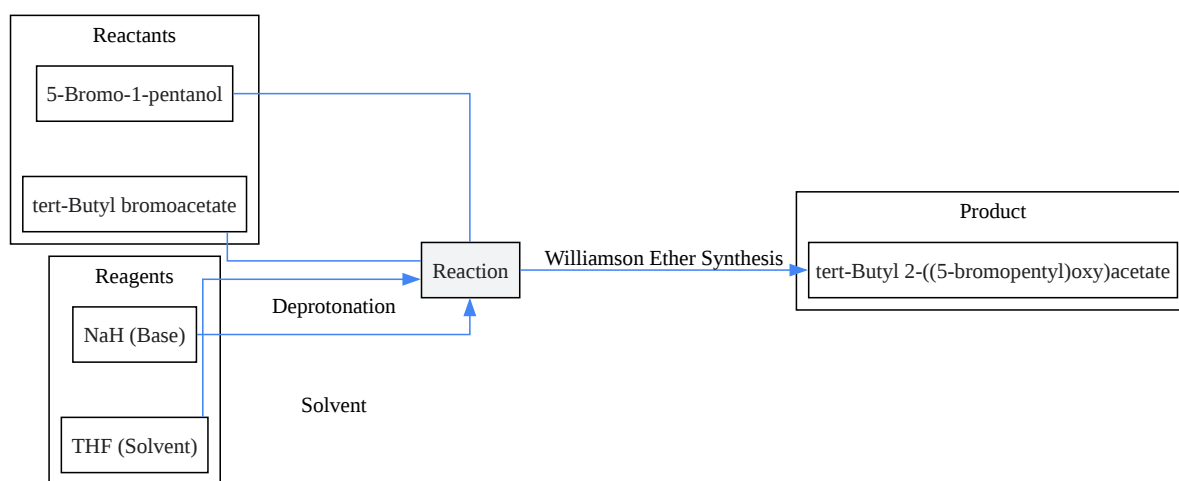
Procedure:

- To a solution of the protein-targeting ligand (1.0 eq) in the appropriate anhydrous solvent, add the base (2.0-3.0 eq).
- Stir the mixture at room temperature for 15-30 minutes.
- Add a solution of **tert-butyl 2-((5-bromopentyl)oxy)acetate** (1.2 eq) in the same solvent.
- Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and dilute with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the product by flash column chromatography or preparative HPLC.

## Visualizations

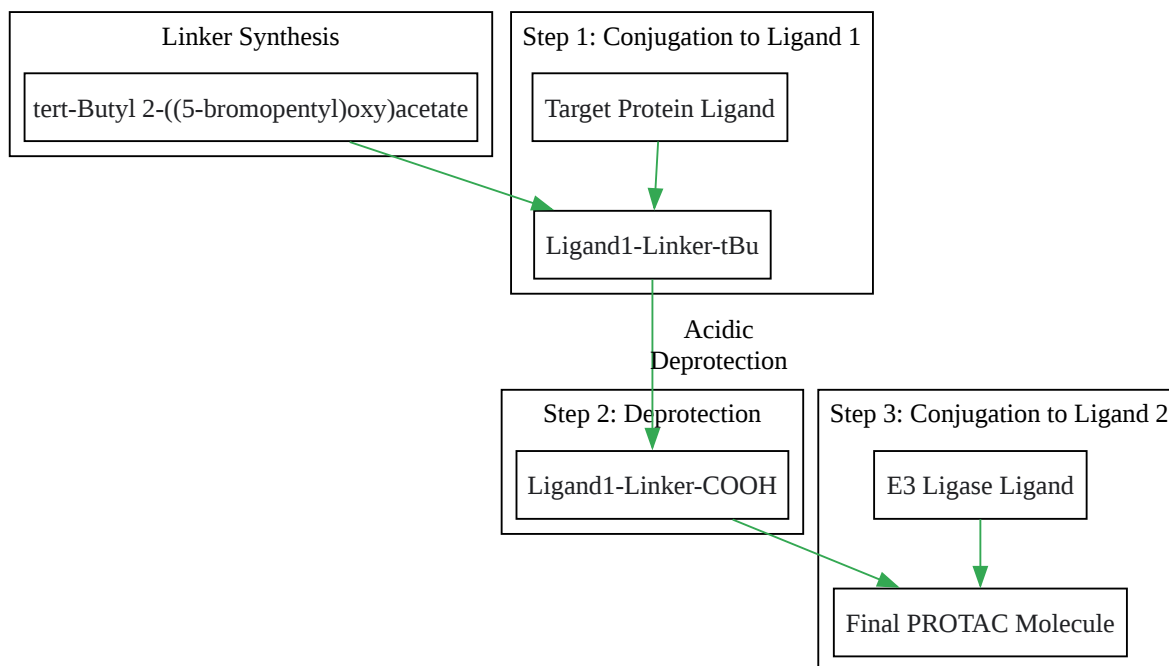
### Synthesis of *tert*-Butyl 2-((5-bromopentyl)oxy)acetate



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Caption: Synthetic scheme for *tert*-butyl 2-((5-bromopentyl)oxy)acetate.

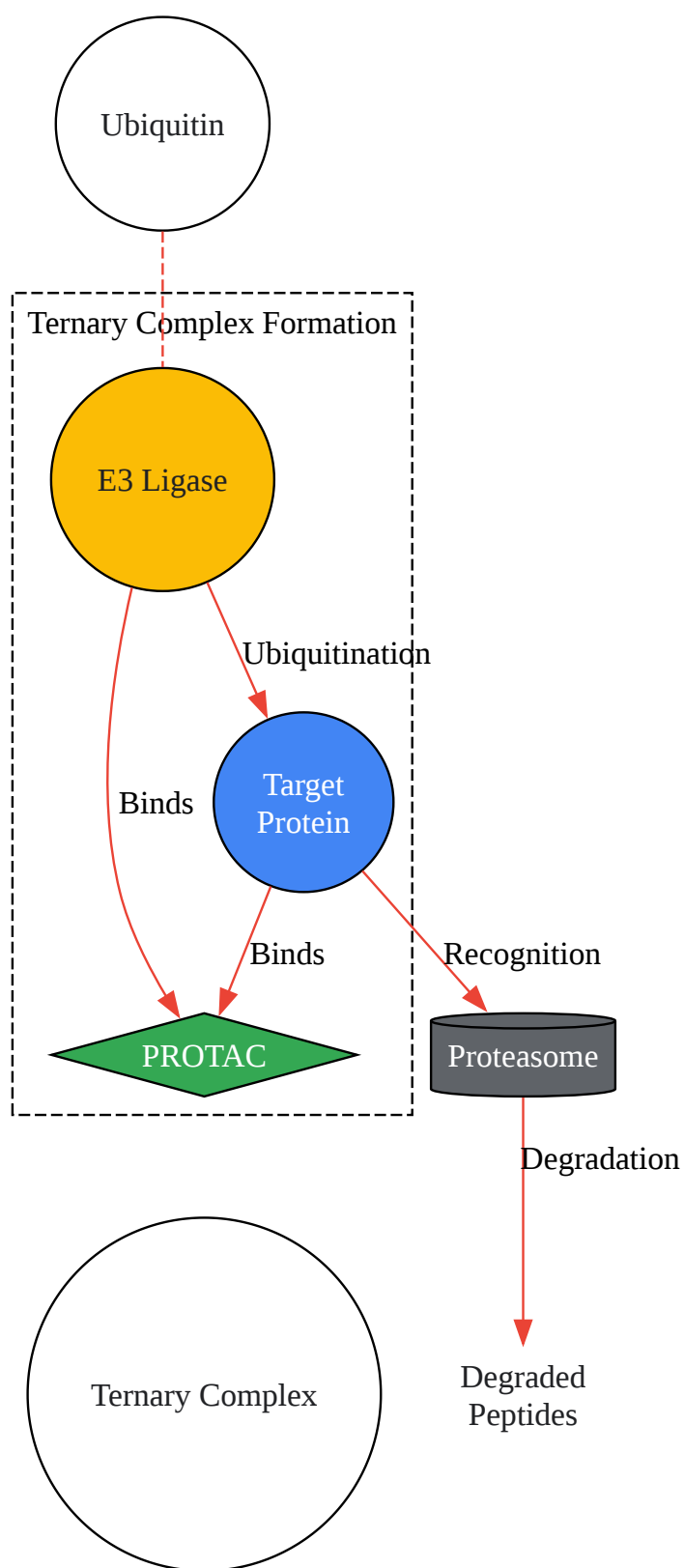
## PROTAC Assembly Workflow



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Caption: General workflow for PROTAC synthesis using the linker.

## PROTAC Mechanism of Action



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Caption: Simplified mechanism of PROTAC-mediated protein degradation.



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